Increased Lipophilicity (cLogP) of the C15 Homolog Compared to Shorter-Chain Azlactones
The calculated octanol-water partition coefficient (cLogP) for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (C15 Azlactone) is significantly higher than that of its shorter-chain analogs, confirming its enhanced hydrophobic character. This is a direct consequence of the extended pentadecyl (C15) alkyl chain. The cLogP value for the target compound is 7.11, compared to 5.33 for the C11 analog and 4.44 for the C9 analog. This increased lipophilicity is a critical parameter for applications requiring enhanced membrane permeability, better solubility in non-polar media, or stronger hydrophobic interactions in material science.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 7.11 |
| Comparator Or Baseline | C11 Azlactone (cLogP 5.33); C9 Azlactone (cLogP 4.44) |
| Quantified Difference | 1.78 (relative to C11); 2.67 (relative to C9) |
| Conditions | Calculated octanol-water partition coefficient (cLogP) using computational methods. |
Why This Matters
This quantitative difference in lipophilicity directly impacts the compound's distribution in biphasic systems, its ability to partition into lipid bilayers, and its overall performance in the design of amphiphilic molecules or materials.
